

Molecular structure and weight of 4-Bromo-2-phenylthiazole

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Compound of Interest

Compound Name: 4-Bromo-2-phenylthiazole

Cat. No.: B174040

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An In-depth Technical Guide to 4-Bromo-2-phenylthiazole

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic methodologies related to **4-Bromo-2-phenylthiazole**. It is intended for researchers, scientists, and professionals involved in chemical synthesis and drug development.

Molecular Structure and Properties

4-Bromo-2-phenylthiazole is a substituted heterocyclic compound featuring a phenyl group attached to a brominated thiazole ring. Its chemical identity and key computed properties are summarized below.

Physicochemical Data

The quantitative properties of **4-Bromo-2-phenylthiazole** are essential for its application in research and development. The data has been compiled from various chemical databases.[\[1\]](#)
[\[2\]](#)

Property	Value
Molecular Formula	C ₉ H ₆ BrNS
Molecular Weight	240.12 g/mol [1]
IUPAC Name	4-bromo-2-phenyl-1,3-thiazole[1]
CAS Number	141305-40-0[1]
Monoisotopic Mass	238.94043 Da[1][2]
Canonical SMILES	<chem>C1=CC=C(C=C1)C2=NC(=CS2)Br</chem> [2]
InChI Key	XGBWZNGTYRKKFE-UHFFFAOYSA-N[1][2]
XLogP3-AA	3.6[1][2]
Topological Polar Surface Area	41.1 Å ² [1][2]
Hydrogen Bond Donor Count	0[1]
Hydrogen Bond Acceptor Count	2[2]
Heavy Atom Count	12[2]

Molecular Visualization

The two-dimensional chemical structure of **4-Bromo-2-phenylthiazole** is depicted below, illustrating the arrangement of the phenyl and bromo substituents on the thiazole core.

Caption: 2D structure of **4-Bromo-2-phenylthiazole**.

Experimental Protocols

The synthesis of substituted thiazoles is a fundamental process in heterocyclic chemistry. While a specific, detailed protocol for **4-Bromo-2-phenylthiazole** is not readily available, a general approach can be outlined based on established methods like the Hantzsch thiazole synthesis, followed by characterization.

Synthesis of the 2-Phenylthiazole Core

The Hantzsch thiazole synthesis is a classic method for forming the thiazole ring.^[3] It typically involves the condensation of an α -haloketone with a thioamide.^[3] A general procedure to obtain a precursor like 2-amino-4-phenylthiazole, which could then be further modified, is as follows.

Materials:

- 2-Bromoacetophenone
- Thiourea
- Methanol
- 5% Sodium Carbonate (Na_2CO_3) solution
- Deionized Water

Procedure:

- Combine 2-bromoacetophenone (1 equivalent) and thiourea (1.5 equivalents) in a round-bottom flask.^[3]
- Add methanol as the solvent and a magnetic stir bar.^[3]
- Heat the mixture to a gentle reflux (approx. 65-70°C) with stirring for 30-60 minutes.^[3]
- Monitor the reaction progress using thin-layer chromatography (TLC).^[4]
- After completion, allow the solution to cool to room temperature.^[3]
- Pour the reaction mixture into a beaker containing a 5% Na_2CO_3 solution to precipitate the product.^[3]
- Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water to remove salts.^[3]
- The crude product (2-amino-4-phenylthiazole) can be purified by recrystallization from a suitable solvent like ethanol.^[4]

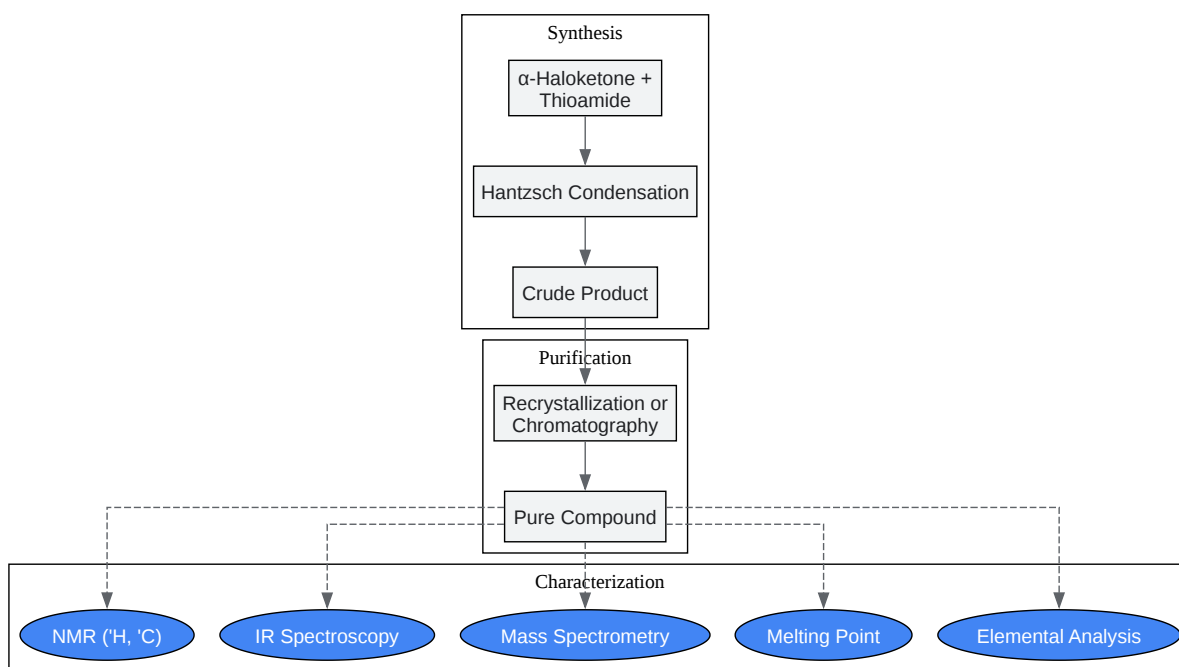
Note: The synthesis of **4-Bromo-2-phenylthiazole** would require subsequent steps, such as a Sandmeyer-type reaction to replace the amino group with a bromine atom, or starting with a different set of precursors where the bromine is already incorporated.

Characterization Techniques

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic and analytical methods is employed.

General Workflow:

- Purification: The crude product from the synthesis is purified, typically by recrystallization or column chromatography.[\[5\]](#)
- Structural Confirmation: The purified compound is subjected to various analytical techniques to confirm its structure.[\[4\]](#)[\[6\]](#)
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to determine the chemical environment of the hydrogen and carbon atoms, confirming the connectivity of the molecule.
 - Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[\[4\]](#)[\[5\]](#)
 - Mass Spectrometry (MS): MS provides the mass-to-charge ratio of the molecule, confirming its molecular weight and isotopic pattern, which is particularly useful due to the presence of bromine.[\[4\]](#)
- Purity and Physical Properties:
 - Melting Point Analysis: A sharp and defined melting point range indicates a high degree of purity.[\[6\]](#)
 - Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, S, Br) in the sample, which should match the theoretical values for $\text{C}_9\text{H}_6\text{BrNS}$.[\[6\]](#)



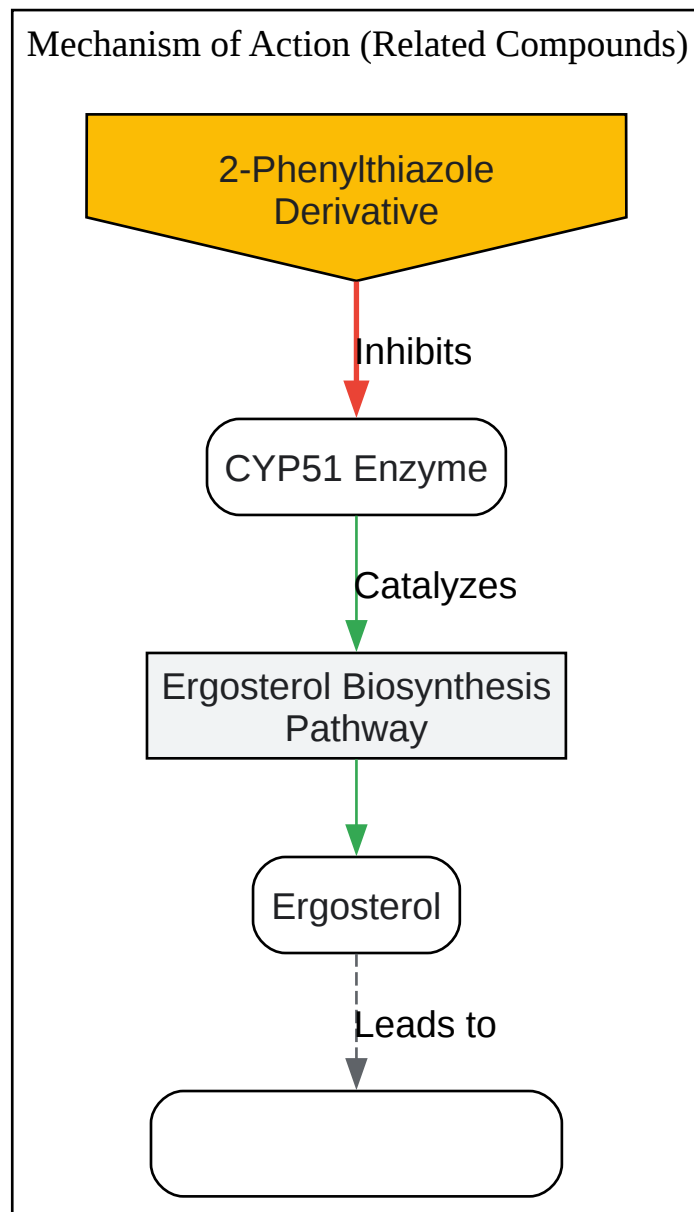
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Caption: General workflow for synthesis and characterization.

Biological Relevance and Applications

While specific signaling pathways for **4-Bromo-2-phenylthiazole** are not extensively documented, the 2-phenylthiazole scaffold is of significant interest in medicinal chemistry. Derivatives of this structure are known to exhibit a range of biological activities.[3][7]

One notable application is in the development of antifungal agents that target the enzyme lanosterol 14 α -demethylase (CYP51).[7] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. The phenylthiazole core serves as a key structural motif in several CYP51 inhibitors.[7]



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Caption: Inhibition of CYP51 by 2-phenylthiazole derivatives.

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